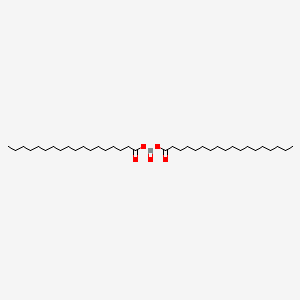
Bis(octadecanoato-O)oxozirconium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(octadecanoato-O)oxozirconium: is a chemical compound with the molecular formula C36H70O5Zr and a molecular weight of 674.18 g/mol . It is also known by its CAS number 22473-71-8 . This compound is a zirconium-based coordination complex where zirconium is bonded to two octadecanoate (stearate) ligands and an oxo group. It is primarily used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(octadecanoato-O)oxozirconium typically involves the reaction of zirconium salts with octadecanoic acid under controlled conditions . The reaction is usually carried out in an organic solvent, such as toluene or hexane, at elevated temperatures to facilitate the formation of the coordination complex. The reaction can be represented as follows:
ZrCl4+2C18H36O2→Zr(OOC18H35)2O+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and solvent extraction to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(octadecanoato-O)oxozirconium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state zirconium complexes.
Reduction: It can be reduced to lower oxidation state zirconium species using reducing agents like lithium aluminum hydride.
Substitution: The octadecanoate ligands can be substituted with other carboxylate ligands or donor molecules in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride in an inert atmosphere.
Substitution: Carboxylic acids or amines in an organic solvent at elevated temperatures.
Major Products:
Oxidation: Higher oxidation state zirconium complexes.
Reduction: Lower oxidation state zirconium species.
Substitution: New zirconium coordination complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: Bis(octadecanoato-O)oxozirconium is used as a catalyst in organic synthesis, particularly in the formation of amide bonds from carboxylic acids and amines . Its stability and reactivity make it a valuable tool in various chemical transformations.
Biology and Medicine: In biological research, this compound is studied for its potential applications in drug delivery systems and as a component in bio-compatible materials. Its ability to form stable complexes with various ligands makes it a candidate for targeted drug delivery.
Industry: In industrial applications, this compound is used as a stabilizer in polymer production and as an additive in lubricants and coatings. Its properties enhance the performance and durability of these materials.
Mécanisme D'action
The mechanism by which Bis(octadecanoato-O)oxozirconium exerts its effects involves the coordination of zirconium with the octadecanoate ligands and the oxo group. This coordination creates a stable complex that can interact with various substrates. In catalytic applications, the zirconium center acts as a Lewis acid, facilitating the activation of substrates and promoting chemical reactions .
Comparaison Avec Des Composés Similaires
Zirconium(IV) oxide: Another zirconium-based compound used in catalysis and materials science.
Zirconium(IV) chloride: A precursor to various zirconium complexes, including Bis(octadecanoato-O)oxozirconium.
Zirconium(IV) acetylacetonate: A coordination complex used in organic synthesis and materials science.
Uniqueness: this compound is unique due to its specific coordination environment and the presence of long-chain octadecanoate ligands. This structure imparts distinct solubility and reactivity properties, making it suitable for specialized applications in catalysis and materials science.
Propriétés
Numéro CAS |
22473-71-8 |
|---|---|
Formule moléculaire |
C36H70O5Zr |
Poids moléculaire |
674.2 g/mol |
Nom IUPAC |
octadecanoate;oxozirconium(2+) |
InChI |
InChI=1S/2C18H36O2.O.Zr/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h2*2-17H2,1H3,(H,19,20);;/q;;;+2/p-2 |
Clé InChI |
CQTSQSAYMNIDHV-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].O=[Zr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



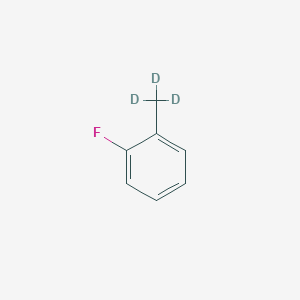
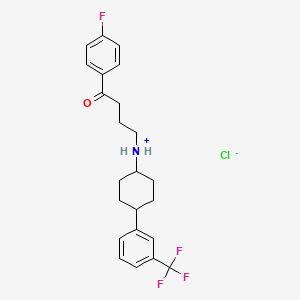
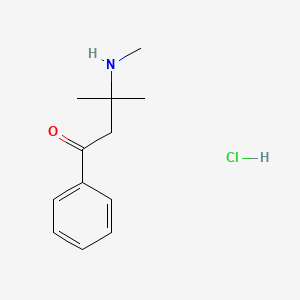
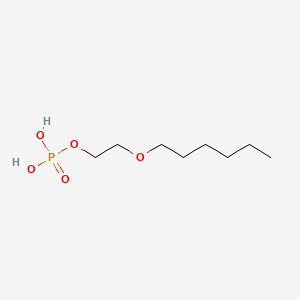
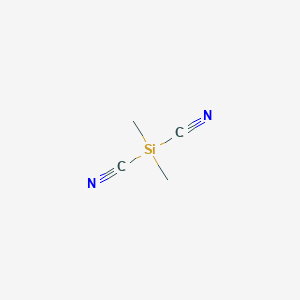
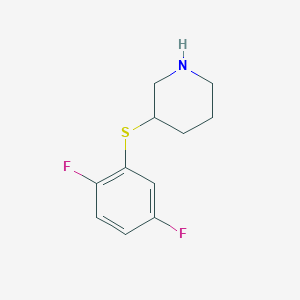
![[(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13749301.png)
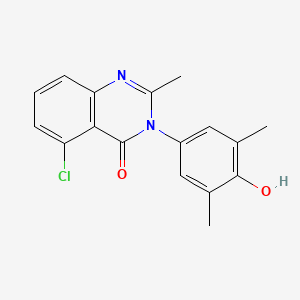
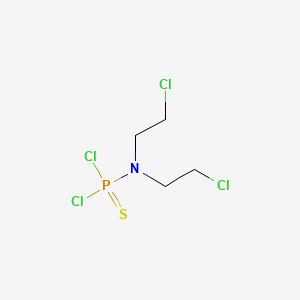
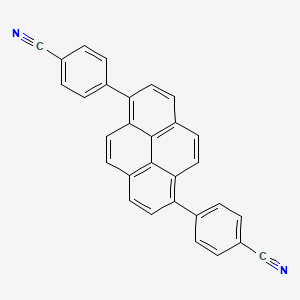
![2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid](/img/structure/B13749324.png)
![Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]](/img/structure/B13749333.png)

